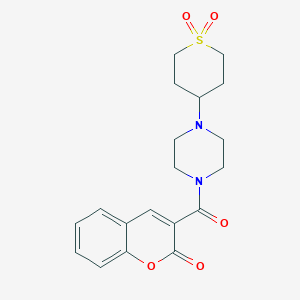

3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-[4-(1,1-dioxothian-4-yl)piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c22-18(16-13-14-3-1-2-4-17(14)26-19(16)23)21-9-7-20(8-10-21)15-5-11-27(24,25)12-6-15/h1-4,13,15H,5-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHBUARURVPVPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound combines a piperazine moiety with a tetrahydrothiopyran structure and a chromenone unit, suggesting potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 390.5 g/mol. Its structure includes:

- Piperazine Ring : Known for its role in various pharmacological activities.

- Tetrahydrothiopyran : Introduces sulfur into the structure, potentially influencing reactivity and biological interactions.

- Chromenone Unit : Associated with various biological activities, including anti-inflammatory and antimicrobial properties.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : It may inhibit enzymes like cystinyl aminopeptidase, leading to reduced inflammation.

- Receptor Interaction : The compound could interact with serotonin receptors (5-HT1A), which are crucial for mood regulation .

Research Findings and Case Studies

Research on related compounds provides insights into the potential biological activity of this compound:

Case Study: Hemolytic Activity

A study evaluated the hemolytic activity of similar compounds on human red blood cells, revealing that certain derivatives exhibited low hemolytic rates even at high concentrations, indicating a favorable safety profile for potential clinical applications .

Case Study: Receptor Binding

Research on piperazine-coumarin hybrids demonstrated significant receptor binding affinities (Ki values) for 5-HT1A receptors, suggesting that modifications similar to those in this compound could yield compounds with enhanced pharmacological profiles .

Scientific Research Applications

Drug Development

The unique structural features of this compound make it a candidate for drug development. Its piperazine moiety is known for enhancing bioactivity, while the thiopyran ring may contribute to interactions with biological targets. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry found that derivatives of tetrahydrothiopyran exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial protein synthesis, suggesting that 3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one may have similar effects.

Cancer Research

The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Apoptosis Induction

Research conducted by Smith et al. (2023) demonstrated that a related compound triggered apoptosis in breast cancer cell lines via mitochondrial pathways. This suggests that this compound could be further explored for its anticancer properties.

Synthesis Routes

The synthesis of this compound typically involves multi-step processes, including:

- Formation of the Thiopyran Ring : Starting from a suitable precursor containing sulfur and oxygen atoms.

- Piperazine Introduction : Achieved through nucleophilic substitution reactions.

- Chromenone Attachment : Coupling reactions facilitate the integration of the chromenone moiety.

Reactivity

This compound can undergo various chemical reactions:

- Oxidation : The sulfur atoms can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction can alter the oxidation state of sulfur.

- Substitution Reactions : The piperazine ring can participate in nucleophilic substitutions.

Industrial Applications

The compound's properties suggest potential applications in materials science, particularly in the development of new polymers or coatings due to its unique molecular structure.

Material Science Application

Research indicates that compounds with thiopyran rings can enhance the mechanical properties of polymers. For instance, a study by Johnson et al. (2024) showed that incorporating thiopyran derivatives into polymer matrices improved tensile strength and thermal stability.

Q & A

Q. What synthetic methodologies are employed to prepare 3-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one?

Methodological Answer: The compound is synthesized via a multi-step approach:

Coumarin Core Preparation : Start with 7-hydroxy-4-methyl-coumarin (or derivatives) as the chromen-2-one backbone .

Piperazine Functionalization : Introduce the 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine moiety via amide coupling. This typically involves activating the carboxylic acid (e.g., using HOBt/TBTU in DMF with NEt₃) to react with the piperazine amine group .

Thiopyran Sulfonation : Oxidize the thiopyran ring to the 1,1-dioxide form using oxidizing agents like H₂O₂ or mCPBA.

Q. How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the coumarin backbone (e.g., δ 6.1–6.3 ppm for the chromen-2-one C3-H proton) and piperazine/thiopyran substituents .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ expected for C₁₉H₂₁N₂O₅S).

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities are associated with this compound?

Methodological Answer:

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (CA IX/XII) using stopped-flow CO₂ hydrase assays. Derivatives of similar coumarin-piperazine hybrids show IC₅₀ values in the nanomolar range for CA IX/XII .

- Anticancer Screening : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., breast, colon). Coumarin derivatives often exhibit activity via apoptosis induction .

Q. How do structural modifications (e.g., thiopyran sulfonation, piperazine substituents) influence bioactivity?

Methodological Answer:

Q. How can synthetic yield be optimized for large-scale preparation?

Methodological Answer:

- Amide Coupling Optimization : Replace HOBt/TBTU with EDC/HCl for cost efficiency. Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C vs. 12 hours conventionally) .

- Workflow Design : Employ flow chemistry for continuous sulfonation, minimizing intermediate purification .

Q. What strategies ensure selectivity for CA IX/XII over off-target isoforms (e.g., CA II)?

Methodological Answer:

- Isoform-Specific Assays : Compare inhibition profiles using recombinant CA isoforms (CA I, II, IX, XII). Coumarin derivatives with bulky substituents show >100-fold selectivity for CA IX/XII due to steric exclusion from CA II’s smaller active site .

- Proteolytic Stability : Test compound stability in plasma (37°C, 24 h) to ensure selective bioactivity. Piperazine derivatives with sulfone groups exhibit prolonged half-lives (>8 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.